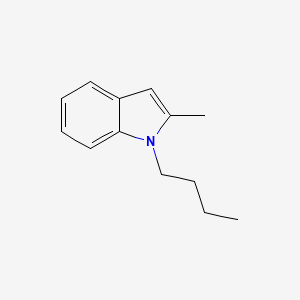

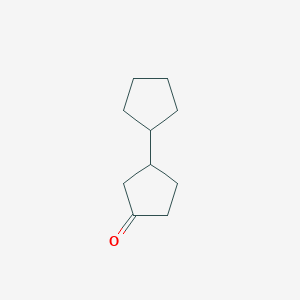

3-环戊基环戊酮

描述

Asymmetric Synthesis of Functionalized Cyclopentanones

The asymmetric synthesis of functionalized cyclopentanones has been achieved through a one-pot, multicatalytic formal [3+2] reaction. This process involves a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin reaction. The resulting cyclopentanones exhibit high enantioselectivities and are derived from a variety of alkyl and aryl enals as well as a range of 1,3-dicarbonyls. This efficient method utilizes cheap, readily available starting materials and offers a rapid synthesis approach .

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

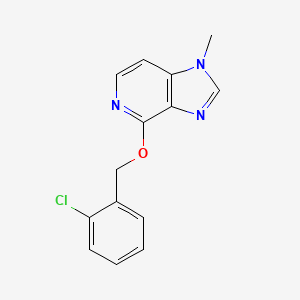

Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group. These compounds exhibit pKa values similar to carboxylic acids and have been shown to effectively substitute for this functional group in drug design. The study demonstrates that cyclopentane-1,3-dione derivatives can exhibit potent thromboxane A2 receptor antagonist activity, with nanomolar IC50 and Kd values. The cyclopentane-1,3-dione moiety offers strong acidity, tunable lipophilicity, and structural versatility, making it a valuable addition to the palette of carboxylic acid isosteres .

Synthesis and Structure of Polyethylene with Cyclopentane Units

Polyethylene containing 1,3-cyclopentane units in the main chain has been synthesized via ring-opening metathesis copolymerization of cycloolefins followed by a hydrogenation reaction. The copolymers exhibit multiple melting points and a broad distribution of copolymer composition. Analyses indicate the existence of a hexagonal crystal structure in the hydrogenated polyethylene, highlighting the impact of 1,3-cyclopentane units on the material's properties .

Regioselective Rearrangement of Radical Cations

Cyclopentane-1,3-diyl radical cations have been generated and studied through photoinduced electron transfer and radiolytic oxidation. The study reveals a regioselective rearrangement to methylcyclopentene under specific conditions. ESR studies support the findings, showing a rapid and stereoselective rearrangement by a 1,2-hydrogen shift. This research provides insight into the behavior of radical cations derived from bicyclic compounds and their potential applications .

Toxicology and Dermatology of 3-Methyl-2-pentylcyclopentan-1-one

A comprehensive review of the toxicology and dermatology of 3-methyl-2-pentylcyclopentan-1-one, a fragrance ingredient, has been conducted. This compound belongs to the ketones cyclopentanones and cyclopentenones group, characterized by a cyclopentanone or cyclopentenone ring with various substituents. The review summarizes the available data on physical properties, toxicology, and dermatology, contributing to the safety assessment of this and related fragrance materials .

Regio- and Stereoselective Cyclopentanone Annulation

A novel synthetic method for functionalized cyclopentanones has been developed based on a [3+2] cycloaddition reaction. This method utilizes a 1-(methylthio)-2-siloxyallyl cationic species and olefins to afford cyclopentanones with high regio- and stereoselectivity. The reactions exhibit a preference for the formation of sterically hindered regioisomers and demonstrate high stereoselectivity when reacting with vinyl sulfides .

Palladium-Catalyzed Syntheses of Condensed Cyclopentanes

New syntheses of condensed cyclopentanes have been described, which are based on the insertion into a Pd-C bond followed by an easy reductive elimination step. These reactions are highly stereoselective, and the crystal structure of a synthesized compound reveals interesting features, such as a highly symmetric condensed cyclopentane system and a twisted phenyl group. This research expands the methodologies for creating complex cyclopentane structures .

Asymmetric Synthesis of Trisubstituted Cyclopentanes

An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been developed. The synthesis involves the preparation of disubstituted cyclopentenones, followed by catalytic reduction to achieve high yields and excellent enantiomeric excess. The resulting chiral allylic alcohols are further processed to obtain hydroxyacids, which are key components in the synthesis of substance P antagonists .

Synthesis and Structure of Bis(acetoxymethyl)tricyclopentanone

The synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one has been achieved through the catalyzed intramolecular addition of a diazoketone to a cyclopropene double bond. The X-ray crystal structure determination reveals an extremely short bridging carbon-carbon bond, providing insights into the molecular structure of this compound .

Synthesis and Configuration of Cyclopentanetetrol Acetate

The synthesis and relative configuration of (±)-(1α,2β,3β,4α)-1,2,3,4-cyclopentanetetrol 1-acetate have been described. This compound is a precursor in the synthesis of helicascolides and adopts a twist conformation in the cyclopentane ring. The study provides details on the molecular structure and the network of hydrogen bonds linking the molecules .

科学研究应用

可再生高密度燃料生产

3-环戊基环戊酮已被用于合成可再生高密度燃料。(Wang et al., 2017)的研究突出了从来源于半纤维素的环戊酮制备1-(3-环戊基)环戊基-2-环戊基环戊烷的生产,表明了可再生燃料开发的潜在途径。

香料材料评估

包括结构类似于3-环戊基环戊酮的环戊酮衍生物已被评估用作香料成分。(Scognamiglio et al., 2012)等研究提供了这些化合物在香料应用中的详细毒理学和皮肤学评估。

药物设计和药物化学

在药物化学中,类似于3-环戊基环戊酮的环戊酮衍生物已被探索。例如,(Ballatore et al., 2011)讨论了环戊烷-1,3-二酮作为设计强效血栓素受体拮抗剂中的羧酸同位素的用途。

抗菌特性

与3-环戊基环戊酮相关的环戊酮结构已被研究用于抗菌特性。(Girgis et al., 2009)等研究探讨了环戊酮衍生物的区域选择性合成及其潜在的抗菌应用。

免疫药理学

在免疫药理学领域,环戊烷衍生物已被研究其对免疫系统的影响。(Sidwell et al., 2001)研究了环戊烷神经氨酸酶抑制剂对流感病毒感染小鼠的影响,为免疫系统反应提供了见解。

化学合成和热力学

3-环戊基环戊酮及相关结构已成为化学合成和热力学研究的重点。(Olah et al., 1967)和(McCullough et al., 1959)提供了对基于环戊烷化合物的稳定性和反应性的调查示例。

属性

IUPAC Name |

3-cyclopentylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQKDYIMZAIYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397270 | |

| Record name | 1,1'-bi(cyclopentyl)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27610-86-2 | |

| Record name | 1,1'-bi(cyclopentyl)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1274250.png)

![1-Pentanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1274269.png)